molecular formula C14H11ClO2 B6378265 4-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% CAS No. 1111120-02-5

4-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378265
M. Wt: 246.69 g/mol
InChI Key: UADAKFFGRJRILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-2-methylphenyl)-2-formylphenol, or 4-C2MPF, is an organic compound with a molecular weight of 221.64 g/mol. It is a white crystalline solid that is soluble in polar organic solvents. 4-C2MPF is a relatively new compound that has been studied for its potential applications in various scientific fields. The synthesis of 4-C2MPF is relatively simple and can be accomplished in a few steps. This compound has been studied for its potential to act as a catalyst in organic reactions and for its potential use in medical and pharmaceutical applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% involves the conversion of 4-chloro-2-methylbenzaldehyde to the final product through a series of reactions.

Starting Materials
4-chloro-2-methylbenzaldehyde, phenol, sodium hydroxide, acetic anhydride, sulfuric acid, sodium nitrite, hydrochloric acid, sodium sulfite, sodium hydroxide, water, ethanol

Reaction
Step 1: Conversion of 4-chloro-2-methylbenzaldehyde to 4-(4-chloro-2-methylphenyl)-2-methylphenol, 4-chloro-2-methylbenzaldehyde is reacted with phenol in the presence of sodium hydroxide to form 4-(4-chloro-2-methylphenyl)-2-methylphenol., Step 2: Conversion of 4-(4-chloro-2-methylphenyl)-2-methylphenol to 4-(4-chloro-2-methylphenyl)-2-nitrophenol, 4-(4-chloro-2-methylphenyl)-2-methylphenol is reacted with a mixture of nitric acid and sulfuric acid to form 4-(4-chloro-2-methylphenyl)-2-nitrophenol., Step 3: Conversion of 4-(4-chloro-2-methylphenyl)-2-nitrophenol to 4-(4-chloro-2-methylphenyl)-2-aminophenol, 4-(4-chloro-2-methylphenyl)-2-nitrophenol is reduced with sodium sulfite in the presence of sodium hydroxide to form 4-(4-chloro-2-methylphenyl)-2-aminophenol., Step 4: Conversion of 4-(4-chloro-2-methylphenyl)-2-aminophenol to 4-(4-chloro-2-methylphenyl)-2-formylphenol, 4-(4-chloro-2-methylphenyl)-2-aminophenol is diazotized with sodium nitrite in the presence of hydrochloric acid and then treated with acetic anhydride to form 4-(4-chloro-2-methylphenyl)-2-formylphenol.

Scientific Research Applications

4-C2MPF has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic reactions, such as the synthesis of 1,4-dihydropyridines and the oxidation of primary alcohols to aldehydes. It has also been studied for its potential use as an antifungal agent, as well as its potential to act as a photosensitizer in photodynamic therapy. Additionally, 4-C2MPF has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism Of Action

The mechanism of action of 4-C2MPF is not completely understood. However, it is believed to be a Lewis acid catalyst, meaning that it can act as an electron pair acceptor in organic reactions. It is also believed to act as an oxidizing agent, which can be used to oxidize primary alcohols to aldehydes. Additionally, it has been proposed that 4-C2MPF can act as a photosensitizer in photodynamic therapy, meaning that it can absorb light energy and convert it into chemical energy.

Biochemical And Physiological Effects

4-C2MPF has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal activity, which has been attributed to its ability to disrupt the cell membrane of fungal cells. Additionally, it has been shown to have antioxidant activity, which may be due to its ability to scavenge free radicals. It has also been studied for its potential to act as a photosensitizer in photodynamic therapy, which may be beneficial in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

4-C2MPF has several advantages for use in lab experiments. It is relatively easy to synthesize, and its synthesis can be accomplished in a few steps. Additionally, it is a relatively stable compound, which makes it suitable for use in various reactions. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in lab experiments.
However, 4-C2MPF also has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not completely understood. Additionally, it is not a very potent compound, and its activity can be affected by other compounds in the reaction mixture. Additionally, it is a relatively toxic compound, and care must be taken when handling it in the lab.

Future Directions

There are several potential future directions for the study of 4-C2MPF. One potential direction is to further study its mechanism of action, as this could lead to new and improved synthetic methods. Additionally, further research into its potential biomedical applications, such as its use as an antifungal agent or as a photosensitizer in photodynamic therapy, could lead to new and improved treatments for various diseases. Additionally, further research into its potential use as a catalyst in organic reactions could lead to new and improved synthetic methods. Finally, further research into its potential to act as an oxidizing agent could lead to new and improved methods for the oxidation of primary alcohols to aldehydes.

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-12(15)3-4-13(9)10-2-5-14(17)11(7-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADAKFFGRJRILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685196
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methylphenyl)-2-formylphenol

CAS RN

1111120-02-5
Record name 4'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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